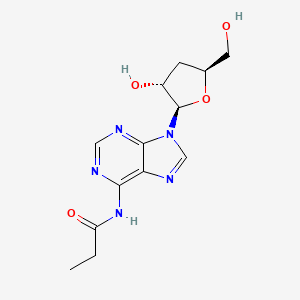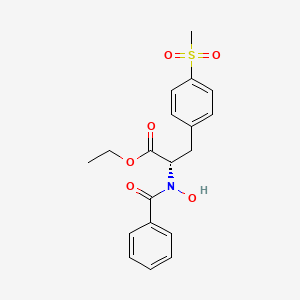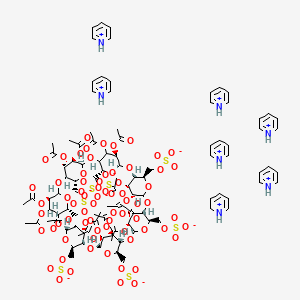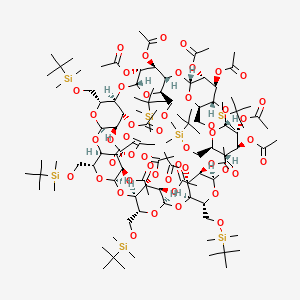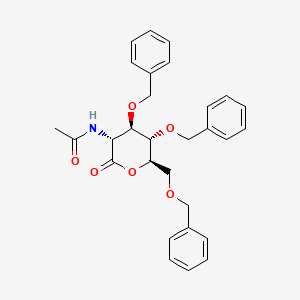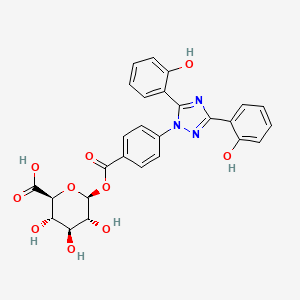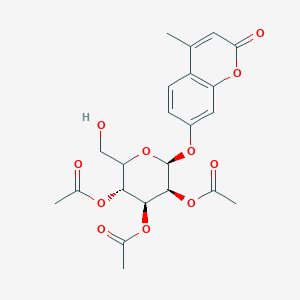
4'-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside is a compound extensively applied in the biomedical sector . It serves as a fluorogenic substrate used to identify β-glucosidase activity, which is pivotal for diagnosing affiliated ailments like Gaucher’s disease and Pompe disease .
Molecular Structure Analysis
The molecular formula of 4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside is C22H24O11 . The IUPAC name is [(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate .Chemical Reactions Analysis
4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-β-D-glucopyranoside is a fluorogenic substrate for β-glucosidase . Upon enzymatic cleavage by β-glucosidase, 4-methylumbelliferone (4-MU) is released .Wissenschaftliche Forschungsanwendungen
Glycan-Protein Interactions
Delmotte, Privat, and Monsigny (1975) synthesized 4-Methylumbelliferyl derivatives, including 2-acetamido-2-deoxy-β-D-glucopyranoside, to study interactions with lysozyme. They found these compounds useful for studying enzyme-substrate interactions, with implications in understanding molecular mechanisms of biological processes (Delmotte, Privat, & Monsigny, 1975).
Enzyme Assays
Chow and Weissmann (1981) developed a fluorogenic substrate for N-acetyl-α-D-glucosaminidase, using 4-Methylumbelliferyl derivatives. This enables sensitive enzymatic assays, critical for biochemical research and medical diagnostics (Chow & Weissmann, 1981).
Specific Substrates for Enzyme Activity Assays
Malet, Vallés, Bou, and Planas (1996) synthesized a chromophoric substrate using 4-Methylumbelliferyl for enzyme activity assays, specifically for 1,3-1,4-beta-D-glucan 4-glucanohydrolases. This facilitates the development of sensitive kinetic assays for enzyme action (Malet et al., 1996).
Synthesis Routes for Derivatives
López-López et al. (2007) developed a synthetic route for 4-methylumbelliferyl-β-D-glucopyranosiduronic acid, demonstrating the chemical versatility of 4-Methylumbelliferyl derivatives and their potential in various biochemical applications (López-López et al., 2007).
Diagnosis of GM2 Gangliosidoses
Inui and Wenger (1984) used 4-Methylumbelliferyl derivatives for the diagnosis of GM2 gangliosidoses, highlighting its clinical utility in diagnosing and understanding genetic disorders (Inui & Wenger, 1984).
Differentiation of Enzymes in Human Tissues
Peters, Coyle, and Glew (1976) used 4-methylumbelliferyl derivatives to differentiate β-glucocerebrosidase from β-glucosidase in human tissues. This work is significant for understanding enzyme functions in human health and disease (Peters, Coyle, & Glew, 1976).
Fungal Extracellular Enzyme Screening
Barth and Bridge (1989) utilized 4-methylumbelliferyl derivatives for screening extracellular enzyme activity in fungal culture filtrates, demonstrating its role in microbiological research (Barth & Bridge, 1989).
Eigenschaften
IUPAC Name |
[(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O11/c1-10-7-18(27)32-16-8-14(5-6-15(10)16)31-22-21(30-13(4)26)20(29-12(3)25)19(28-11(2)24)17(9-23)33-22/h5-8,17,19-23H,9H2,1-4H3/t17?,19-,20+,21+,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGDWIJBIHCCST-FZBUVMFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@H]([C@H]([C@@H](C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783744 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

